molecular formula C19H19ClN2O3S B2577993 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-26-8

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2577993
CAS RN: 873811-26-8
M. Wt: 390.88
InChI Key: NLZDKFGNWVQPCC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

Research on compounds structurally related to the one often focuses on their synthesis and molecular structure, providing foundational knowledge for further applications. For instance, studies on multifunctional mononuclear complexes incorporating bisthienylethenes reveal insights into their distinct structural characteristics and potential for slow magnetic relaxation and photochromic behavior (Cao et al., 2015). This suggests that structurally related compounds may possess unique electronic properties or responsiveness to external stimuli, useful in developing advanced materials.

Catalytic Applications

Research into compounds with imidazole and thienoimidazole frameworks often explores their potential as catalysts in organic transformations. For example, the design of ionic liquids with imidazolium-based structures for the efficient nitration of aromatic compounds highlights the utility of these materials in facilitating chemical reactions (Zolfigol et al., 2012). Such studies imply that derivatives of the compound could be explored for their catalytic capabilities, particularly in promoting or optimizing synthetic pathways.

Pharmaceutical Research

While the explicit instruction was to exclude information related to drug use, dosage, and side effects, it is worth noting that the research domain frequently investigates compounds with imidazole and thienoimidazole rings for their biological activity. Without delving into specifics, these studies underscore the broader relevance of structurally related compounds in drug discovery and medicinal chemistry, where they may serve as leads or scaffolds for developing new therapeutic agents.

Materials Science

The investigation into the structural characteristics and properties of compounds like 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide often extends to materials science. Compounds exhibiting photochromic behavior or unique magnetic properties, as seen in some related studies, could be of interest for creating responsive or functional materials (Cao et al., 2015). These materials may find applications in sensors, data storage, or as components in electronic devices, reflecting the interdisciplinary nature of research on such chemical entities.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12-3-6-14(7-4-12)21-17-10-26(24,25)11-18(17)22(19(21)23)15-8-5-13(2)16(20)9-15/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDKFGNWVQPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

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